3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of an ethoxybenzenesulfonyl group, an ethyl group, and a fluorine atom attached to the quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the ethoxybenzenesulfonyl group: This step involves the sulfonylation of the quinoline core using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The final step involves the ethylation of the quinoline core using an ethylating agent like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the binding affinity of the compound to the target enzymes, making it more effective.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Norfloxacin: A quinolone with a similar antibacterial spectrum but different pharmacokinetic properties.
Uniqueness
3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxybenzenesulfonyl group, which may confer additional properties such as enhanced solubility and bioavailability compared to other quinolones.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-3-21-12-18(19(22)16-11-13(20)5-10-17(16)21)26(23,24)15-8-6-14(7-9-15)25-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBCTYAWXVJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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